molecular formula C20H19N5O B13351142 4-((4-((4-(Hydroxymethyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile CAS No. 823786-21-6

4-((4-((4-(Hydroxymethyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile

Cat. No.: B13351142
CAS No.: 823786-21-6
M. Wt: 345.4 g/mol
InChI Key: QYMDCCDRTJHJIB-UHFFFAOYSA-N
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Description

4-((4-((4-(Hydroxymethyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-((4-(Hydroxymethyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile typically involves multiple steps. One common method involves the reaction of 4-(Hydroxymethyl)-2,6-dimethylaniline with pyrimidine derivatives under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-((4-((4-(Hydroxymethyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-((4-((4-(Hydroxymethyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-((4-(Hydroxymethyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-((4-(Hydroxymethyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of hydroxymethyl and dimethylphenyl groups with the pyrimidine scaffold allows for diverse chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

823786-21-6

Molecular Formula

C20H19N5O

Molecular Weight

345.4 g/mol

IUPAC Name

4-[[4-[4-(hydroxymethyl)-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile

InChI

InChI=1S/C20H19N5O/c1-13-9-16(12-26)10-14(2)19(13)24-18-7-8-22-20(25-18)23-17-5-3-15(11-21)4-6-17/h3-10,26H,12H2,1-2H3,(H2,22,23,24,25)

InChI Key

QYMDCCDRTJHJIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)CO

Origin of Product

United States

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